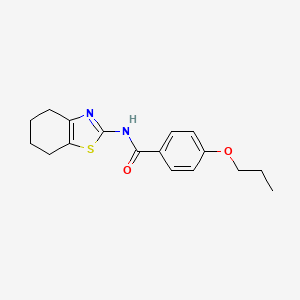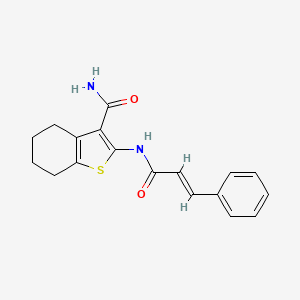![molecular formula C23H26N6O2S B5596733 4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)
4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a class of chemicals that have been studied for various biochemical applications. While specific literature on this exact compound is limited, related compounds have been synthesized and analyzed for their potential biological activities and chemical properties.
Synthesis Analysis
The compound is related to dihydropyrimidinone derivatives and thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, synthesized through methods like the Biginelli reaction, involving enaminones and urea with substituted benzaldehydes. These methods offer a straightforward approach to creating complex molecules with potential biological activities (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, confirming their three-dimensional configurations. This analysis is crucial for understanding the chemical behavior and potential interactions of these molecules within biological systems (Bhat et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their versatility in pharmaceutical applications. For example, thioxopyrimidine derivatives undergo cyclocondensation, which is essential for creating different therapeutic agents. The chemical reactivity of such compounds is significant for designing drugs with specific biological activities (Ho & Suen, 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing novel compounds incorporating piperazine/morpholine moieties through efficient methods. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis for creating dihydropyrimidinone derivatives containing piperazine/morpholine moieties, highlighting a simple and effective method for yielding these compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). This research demonstrates the chemical versatility and potential for further modification of compounds like the one .
Heterocyclic Chemistry
The creation and manipulation of heterocyclic compounds are central to developing new pharmaceuticals and materials. Ho and Suen (2013) synthesized novel pyrimidine derivatives, indicating the vast potential for derivatives of the compound to serve as precursors in synthesizing diverse heterocyclic structures (Ho & Suen, 2013).
Antimicrobial and Antiproliferative Activities
Derivatives of the specified compound have been investigated for their antimicrobial and antiproliferative activities. For example, Bektaş et al. (2010) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some of which showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This indicates the potential for compounds within this chemical family to serve as leads in the development of new antimicrobial agents.
Pharmacological Implications
Salphati et al. (2012) focused on the preclinical assessment of GDC-0980, a compound with structural similarities, highlighting its pharmacokinetics and efficacy in cancer models (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012). Such studies underscore the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds for their potential therapeutic use.
Propriétés
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-17-20(32-21(25-17)18-5-3-2-4-6-18)22(30)28-11-9-27(10-12-28)19-7-8-24-23(26-19)29-13-15-31-16-14-29/h2-8H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXMIRCXQKJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)


![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)